molecular formula C10H8F2N2 B12505912 6-(Difluoromethyl)quinolin-3-amine

6-(Difluoromethyl)quinolin-3-amine

Cat. No.: B12505912
M. Wt: 194.18 g/mol
InChI Key: QDLYERQPPWAVAE-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)quinolin-3-amine is a chemical compound that features a quinoline ring substituted with a difluoromethyl group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)quinolin-3-amine typically involves the reaction of 3-(difluoromethyl)aniline with 6-bromo-4-chloroquinoline. The reaction is carried out in ethanol under reflux conditions for approximately 18 hours. After the reaction, the mixture is purified to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)quinolin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

6-(Difluoromethyl)quinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinolin-3-amine involves its interaction with specific molecular targets, such as kinases. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The quinoline ring system allows for interactions with the active site of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • Quinolin-3-amine derivatives

Uniqueness

6-(Difluoromethyl)quinolin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability, improve binding affinity, and increase the compound’s overall efficacy in biological systems .

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

6-(difluoromethyl)quinolin-3-amine

InChI

InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2

InChI Key

QDLYERQPPWAVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(F)F)N

Origin of Product

United States

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